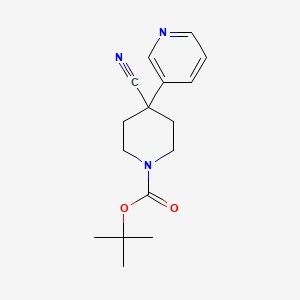

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Descripción general

Descripción

“tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is BBB permeant .Aplicaciones Científicas De Investigación

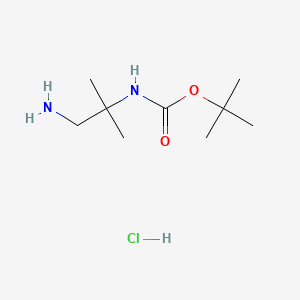

Synthesis of Aminomethylated Fluoropiperidines

This compound can be used as a reactant for the synthesis of aminomethylated fluoropiperidines . Fluoropiperidines are a class of organic compounds that have potential applications in medicinal chemistry due to their unique chemical properties.

Protein Kinase B Inhibitors

It can also be used in the development of Protein Kinase B inhibitors . Protein Kinase B, also known as AKT, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration. Inhibitors of this protein are being researched for potential therapeutic applications in cancer and other diseases.

GlyT1 Inhibitors

The compound is a reactant for the synthesis of GlyT1 inhibitors . GlyT1 is a glycine transporter, and inhibitors of this protein are being researched for potential use in the treatment of cognitive disorders such as schizophrenia.

Piperidinecarboxylic Acids

This compound can be used in the nitrilase-catalyzed enantioselective synthesis of piperidinecarboxylic acids . These acids are a class of organic compounds that have potential applications in medicinal chemistry.

CB2 Receptor Inhibitors

It can be used as a reactant for replacement in CB2 receptor inhibitors . The CB2 receptor is one of the two main types of cannabinoid receptors in the body, and inhibitors of this receptor are being researched for potential therapeutic applications in pain management and immune response.

Double Addition Reactions

This compound can be used in double addition reactions of methyllithium and n-butyllithium to unsaturated nitriles . This type of reaction is a fundamental process in organic chemistry and can be used to create a wide variety of complex organic compounds.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWDFSSIBIHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate | |

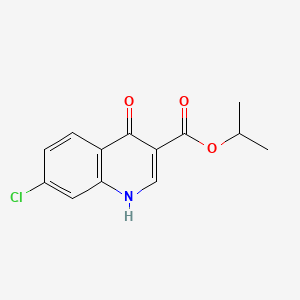

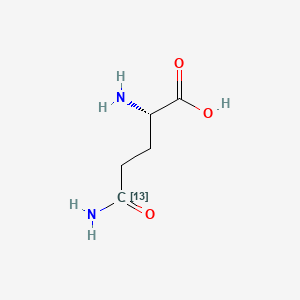

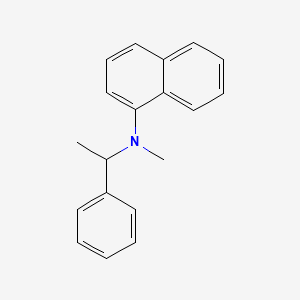

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)